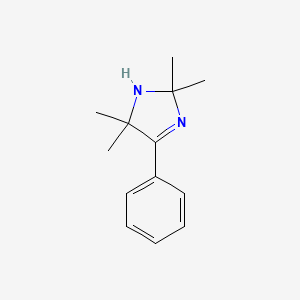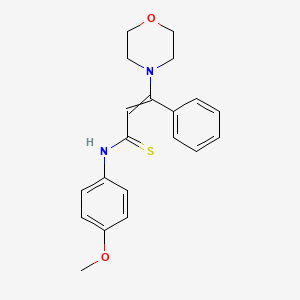![molecular formula C17H18N4OS B14376236 N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea CAS No. 89334-64-5](/img/structure/B14376236.png)
N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea is a compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic compounds characterized by a fusion of benzene and imidazole rings. These compounds have shown significant biological and pharmacological activities, making them valuable in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The reaction conditions often include the use of aldehydes, cyanogen bromide, or carbondisulphide in alkaline alcoholic solutions .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea, involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole N-oxides, while reduction reactions may produce benzimidazole derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers in living systems due to their structural similarity to naturally occurring nucleotides. This allows them to inhibit various enzymes and disrupt biological processes, leading to their pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea include:
- Thiabendazole
- Albendazole
- Mebendazole
- Fenbendazole
- Omeprazole
- Lansoprazole
Uniqueness
What sets N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea apart from other benzimidazole derivatives is its unique combination of functional groups, which confer specific chemical and biological properties. This compound’s structure allows it to interact with different molecular targets and exhibit a range of pharmacological activities, making it a valuable compound for scientific research .
Eigenschaften
CAS-Nummer |
89334-64-5 |
|---|---|
Molekularformel |
C17H18N4OS |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
1-[1-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C17H18N4OS/c1-11(16-20-14-5-3-4-6-15(14)21-16)18-17(23)19-12-7-9-13(22-2)10-8-12/h3-11H,1-2H3,(H,20,21)(H2,18,19,23) |
InChI-Schlüssel |
KGMITXMGYPQVCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=S)NC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)
phenylsilane](/img/structure/B14376198.png)
![6-[(2-Phenylethyl)amino]hexanamide](/img/structure/B14376204.png)

![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)

![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)
![10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one](/img/structure/B14376240.png)



